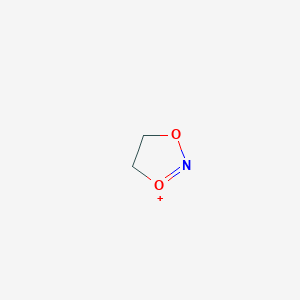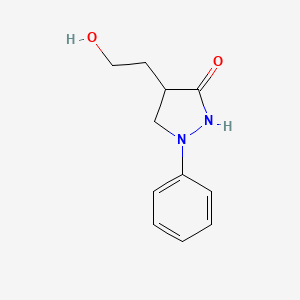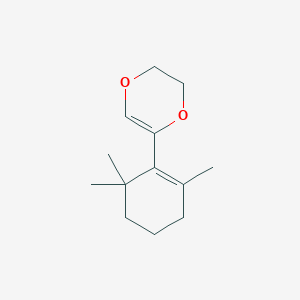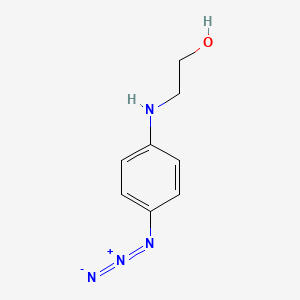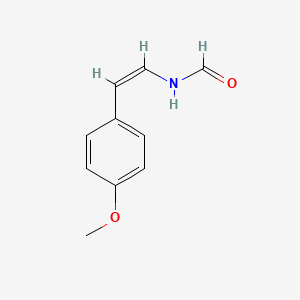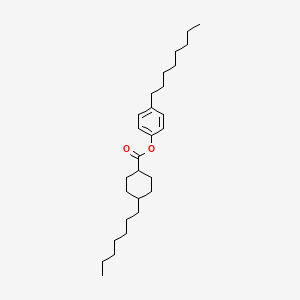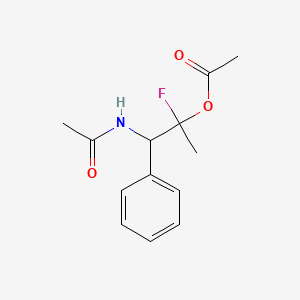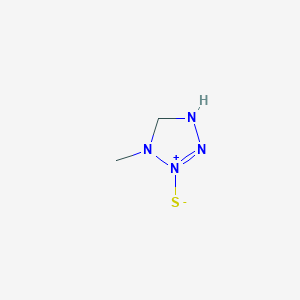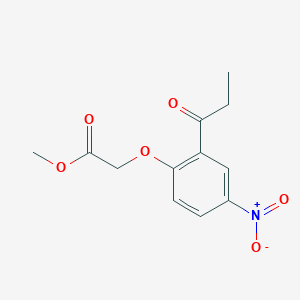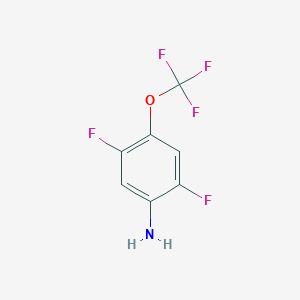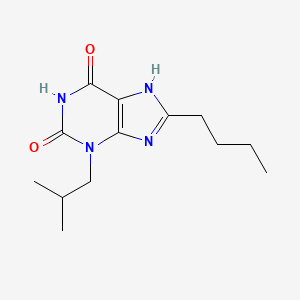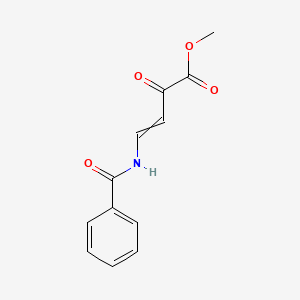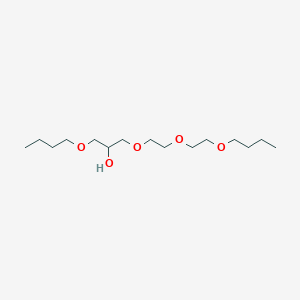
5,8,11,15-Tetraoxanonadecan-13-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8,11,15-Tetraoxanonadecan-13-ol is a chemical compound with the molecular formula C15H32O5. It consists of 15 carbon atoms, 32 hydrogen atoms, and 5 oxygen atoms . This compound is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,15-Tetraoxanonadecan-13-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of polyether intermediates, which are then subjected to specific reaction conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the desired compound from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
5,8,11,15-Tetraoxanonadecan-13-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether linkages can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
5,8,11,15-Tetraoxanonadecan-13-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5,8,11,15-Tetraoxanonadecan-13-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and ether linkages allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,5,8,11-Tetraoxanonadecane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,5,8,11-Tetraoxatetradecan-13-ol: Another polyether compound with a shorter carbon chain and different chemical properties.
Propiedades
Número CAS |
113850-32-1 |
|---|---|
Fórmula molecular |
C15H32O5 |
Peso molecular |
292.41 g/mol |
Nombre IUPAC |
1-butoxy-3-[2-(2-butoxyethoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C15H32O5/c1-3-5-7-17-9-10-18-11-12-20-14-15(16)13-19-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Clave InChI |
LHRAFBRTCKEJGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOCC(COCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


